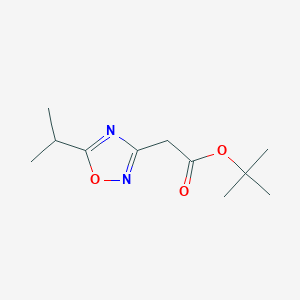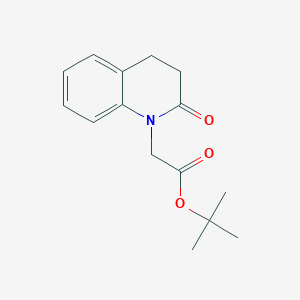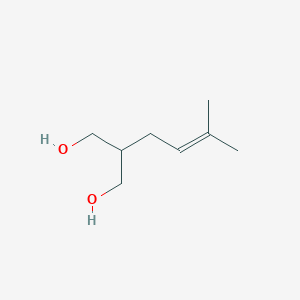
Potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group in this compound makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide typically involves the reaction of a suitable boronic acid or boronate ester with potassium fluoride and a trifluoroborate source. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and in a solvent like methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield boronic acids, while reduction reactions produce borohydrides .
Scientific Research Applications
Potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In the Suzuki–Miyaura coupling, the trifluoroborate group transfers from the boron atom to a palladium catalyst, forming a new carbon-carbon bond. This process is facilitated by the presence of a base, which activates the trifluoroborate group for transmetalation .
Comparison with Similar Compounds
Similar Compounds
Potassium isopropenyltrifluoroborate: Similar in structure but with an isopropenyl group instead of the oxocyclohexenyl group.
Potassium vinyltrifluoroborate: Contains a vinyl group instead of the oxocyclohexenyl group.
Potassium phenyltrifluoroborate: Contains a phenyl group instead of the oxocyclohexenyl group.
Uniqueness
Potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide is unique due to the presence of the oxocyclohexenyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;trifluoro-(4-oxocyclohexen-1-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BF3O.K/c8-7(9,10)5-1-3-6(11)4-2-5;/h1H,2-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFCXAZQAZLSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CCC(=O)CC1)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BF3KO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(Morpholin-4-yl)ethyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride](/img/structure/B8134116.png)
![Tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetate](/img/structure/B8134124.png)




![Potassium 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-trifluoroborate](/img/structure/B8134174.png)
